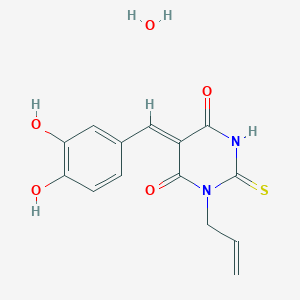![molecular formula C18H26N2O4S B5401337 1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This molecule is commonly referred to as "AZ-1" and is a member of the azepane family. AZ-1 has been shown to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of AZ-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of certain receptors. AZ-1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body. AZ-1 has also been shown to modulate the activity of NMDA receptors in the brain, which play a role in learning and memory.
Biochemical and Physiological Effects
AZ-1 has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, modulation of NMDA receptors, and inhibition of certain cancer cell growth. These effects make AZ-1 a promising candidate for further investigation in various fields, including drug discovery and cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AZ-1 in lab experiments is its unique biochemical and physiological effects. These effects make it a promising candidate for further investigation in various fields. However, the synthesis of AZ-1 is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on AZ-1. One potential direction is the investigation of its potential as a treatment for neurological disorders, such as Alzheimer's disease. Another potential direction is the investigation of its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of AZ-1 and its potential applications in various fields.
Métodos De Síntesis
The synthesis of AZ-1 involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this molecule involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to form the final product. This method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
AZ-1 has been extensively studied for its potential application in various fields, including drug discovery, neurobiology, and cancer research. In drug discovery, AZ-1 has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases. In neurobiology, AZ-1 has been shown to modulate the activity of certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. In cancer research, AZ-1 has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
azepan-1-yl-(2-methyl-5-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-6-7-16(25(22,23)20-10-12-24-13-11-20)14-17(15)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQQFNSCNIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)

![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![N-[2-(ethylthio)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5401311.png)
![4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)

![methyl 1-{[(2-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5401327.png)
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)
![methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401352.png)